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Hydrazine, 1-(1-naphthalenyl)-1-phenyl-

Cat. No.: B14448098
CAS No.: 73405-62-6
M. Wt: 234.29 g/mol
InChI Key: UJCPPXOIDSEILU-UHFFFAOYSA-N
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Description

Significance of Hydrazine (B178648) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Hydrazine derivatives are a cornerstone of modern organic synthesis, prized for their ability to participate in a vast array of chemical transformations. The presence of the N-N single bond, with its nucleophilic nitrogen atoms, imparts unique reactivity to these molecules. They are indispensable precursors in the construction of a multitude of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.

One of the most celebrated applications of arylhydrazines is the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system, a core structure in many natural products and medicinal agents. nih.govresearchgate.netwikipedia.orgorgsyn.orgresearchgate.net Furthermore, hydrazine derivatives are key intermediates in the synthesis of pyrazoles, pyridazines, and other nitrogen-containing heterocycles through various condensation and cycloaddition reactions. ekb.eg The versatility of hydrazine derivatives extends to their use as reducing agents, in the formation of hydrazones and azines, and as ligands in coordination chemistry.

Overview of Aryl-Substituted Hydrazine Architectures

Aryl-substituted hydrazines are characterized by the attachment of one or more aromatic rings to the hydrazine core. They can be broadly classified based on the substitution pattern on the nitrogen atoms:

Monoarylhydrazines: One aryl group is attached to one of the nitrogen atoms (e.g., phenylhydrazine).

1,1-Diarylhydrazines (Unsymmetrical): Two aryl groups are attached to the same nitrogen atom.

1,2-Diarylhydrazines (Symmetrical): Each nitrogen atom bears one aryl group.

The electronic and steric properties of the aryl substituents significantly influence the reactivity and stability of these compounds. Electron-donating groups on the aromatic ring enhance the nucleophilicity of the nitrogen atoms, while electron-withdrawing groups have the opposite effect. The size and substitution pattern of the aryl groups also play a crucial role in directing the outcome of chemical reactions.

Classification General Structure Example
MonoarylhydrazineAr-NH-NH₂Phenylhydrazine (B124118)
1,1-DiarylhydrazineAr¹(Ar²)N-NH₂1,1-Diphenylhydrazine
1,2-DiarylhydrazineAr¹-NH-NH-Ar²1,2-Diphenylhydrazine

Contextualization of the 1-Naphthalenyl-1-phenylhydrazine Structural Motif

Hydrazine, 1-(1-naphthalenyl)-1-phenyl- belongs to the class of 1,1-diarylhydrazines. Its structure features a phenyl group and a 1-naphthalenyl group attached to the same nitrogen atom of the hydrazine moiety. This specific arrangement of bulky and electronically distinct aromatic systems confers unique properties and reactivity to the molecule.

The naphthalenyl group, with its extended π-system, can influence the electronic environment of the hydrazine nitrogens differently than the phenyl group. This asymmetry can lead to regioselectivity in reactions where the two aryl groups might compete. The steric hindrance imposed by the bulky 1-naphthalenyl group is also a significant factor that can dictate the approach of reagents and influence the stereochemical outcome of reactions.

Compound Name CAS Number Molecular Formula Molecular Weight
Hydrazine, 1-(1-naphthalenyl)-1-phenyl-73405-62-6C₁₆H₁₄N₂234.30 g/mol

While specific experimental data for this compound is not extensively reported in readily accessible literature, its chemical behavior can be inferred from the well-established chemistry of other 1,1-diarylhydrazines.

Research Landscape and Current Trends in Diarylhydrazine Chemistry

The chemistry of diarylhydrazines continues to be an active area of research, with several key trends emerging:

Development of Novel Synthetic Methodologies: While classical methods for the synthesis of diarylhydrazines exist, there is a continuous drive to develop more efficient, selective, and environmentally benign synthetic routes. This includes the use of transition metal-catalyzed cross-coupling reactions to form the C-N bonds.

Applications in Catalysis: Diarylhydrazine derivatives are being explored as ligands for transition metal catalysts. The nitrogen atoms can coordinate to metal centers, and the electronic properties of the aryl groups can be tuned to modulate the catalytic activity and selectivity.

Exploration of Novel Reactivity: Researchers are continually uncovering new transformations and applications of diarylhydrazines. This includes their use in cycloaddition reactions, rearrangement reactions, and as precursors to novel heterocyclic systems. For instance, the benzidine (B372746) rearrangement of N,N'-diarylhydrazines is a classic and well-studied reaction, and research continues to explore its scope and mechanism with different substrates. mdpi.com

Medicinal Chemistry Applications: The structural motifs derived from diarylhydrazines are of interest in drug discovery. The ability to generate diverse heterocyclic scaffolds makes them valuable starting materials for the synthesis of new therapeutic agents.

The study of sterically hindered diarylhydrazines, such as Hydrazine, 1-(1-naphthalenyl)-1-phenyl-, is particularly relevant in the context of atropisomerism, where restricted rotation around a single bond can lead to chiral molecules. This area of stereochemistry is of growing importance in the design of new drugs and chiral catalysts. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2 B14448098 Hydrazine, 1-(1-naphthalenyl)-1-phenyl- CAS No. 73405-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-naphthalen-1-yl-1-phenylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c17-18(14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCPPXOIDSEILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328693
Record name Hydrazine, 1-(1-naphthalenyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73405-62-6
Record name Hydrazine, 1-(1-naphthalenyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reaction Pathways of Hydrazine Derivatives Containing Phenyl and Naphthalenyl Substructures

Cyclization Reactions to Form Fused Heterocyclic Systems

Cyclization reactions involving 1-(1-naphthalenyl)-1-phenylhydrazine are fundamental to creating diverse heterocyclic scaffolds. These reactions typically proceed through the condensation of the hydrazine (B178648) with bifunctional reagents, leading to the formation of stable five- or six-membered rings.

The synthesis of pyrazole (B372694) and pyrazoline rings is one of the most common transformations of hydrazine derivatives. These five-membered heterocycles are typically formed by the reaction of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

The reaction of 1-(1-naphthalenyl)-1-phenylhydrazine with α,β-unsaturated aldehydes and ketones is a well-established method for synthesizing 2-pyrazolines. rsc.org These reactions form hydrazone intermediates, which then undergo cyclization. rsc.org A prominent example is the one-pot, three-component reaction of 1-acetylnaphthalene, a substituted benzaldehyde (B42025) (like 4-fluorobenzaldehyde), and a phenyl hydrazine to yield a pyrazoline, which can then be oxidized to the corresponding pyrazole. mdpi.com The general synthesis of pyrazoles often involves the condensation of hydrazines with 1,3-dicarbonyl compounds, a method known as the Knorr pyrazole synthesis. organic-chemistry.org Variations include reactions with acetylenic ketones and 1,3-diols. orientjchem.org

Research Findings:

A fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was successfully synthesized in a two-step process. mdpi.com The initial step involved a microwave-assisted, one-pot, three-component reaction of 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenyl hydrazine to create the pyrazoline intermediate. mdpi.com The second step was the oxidative aromatization of the pyrazoline using glacial acetic acid to yield the final pyrazole product. mdpi.com

The reaction between hydrazine salts and α,β-unsaturated aldehydes or ketones is a common route to substituted pyrazoles. pharmaguideline.com

Multicomponent syntheses offer an efficient pathway to substituted pyrazoles through the (3+2)-cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, which can be generated in situ. beilstein-journals.org

Table 1: Examples of Pyrazole Derivatives Synthesized from Naphthalenyl/Phenyl Hydrazine Precursors

Precursors Reagents Product Yield Reference
1-Acetylnaphthalene, 4-Fluorobenzaldehyde, Phenyl hydrazine NaOH, Ethanol (Microwave) 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole - mdpi.com
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole Glacial Acetic Acid 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - mdpi.com

While hydrazines are direct precursors for nitrogen-based heterocycles, their derivatives can be used to synthesize oxygen-containing systems like isoxazoles and oxadiazoles.

Isoxazoles: The synthesis of isoxazoles typically involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with hydroxylamine (B1172632) hydrochloride. nih.govresearchgate.net For a derivative containing naphthalenyl and phenyl groups, the synthesis would first involve a Claisen-Schmidt condensation between a naphthalenyl ketone (e.g., 1-acetylnaphthalene) and a substituted benzaldehyde to form the necessary chalcone intermediate. ekb.eg This chalcone is then cyclized with hydroxylamine.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is commonly synthesized from hydrazide derivatives. nih.gov A carboxylic acid containing the naphthalenyl-phenyl moiety could be converted to its corresponding ester and then reacted with hydrazine hydrate (B1144303) to form a hydrazide. nih.govmdpi.com This key hydrazide intermediate can then undergo cyclodehydration with reagents like phosphorus oxychloride or cyclization with carbon disulfide to form the 1,3,4-oxadiazole ring. nih.govresearchgate.netnih.gov

Research Findings:

A general method for synthesizing 1,3,4-oxadiazoles involves converting substituted aromatic acids into their ethyl esters, followed by reaction with hydrazine hydrate to form hydrazides. These hydrazides are then cyclized using a dehydrating agent like phosphorus oxychloride. nih.gov

The reaction of diacylhydrazines with phosphorus oxychloride is a common method for the cyclodehydration step to form the oxadiazole ring. researchgate.net

Table 2: General Synthetic Pathways to Isoxazoles and Oxadiazoles

Target Heterocycle Key Intermediate Typical Reagents for Cyclization General Reaction
Isoxazole Chalcone (from naphthalenyl ketone + benzaldehyde) Hydroxylamine Hydrochloride, Sodium Acetate (B1210297) Condensation/Cyclization

Six-membered heterocyclic rings such as pyridazines and triazines can also be synthesized from hydrazine precursors.

Pyridazines: These heterocycles, containing two adjacent nitrogen atoms, are often prepared via the condensation of 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.org The first synthesis of a pyridazine (B1198779) involved the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org This pathway provides a viable route for incorporating the 1-(1-naphthalenyl)-1-phenylhydrazine moiety into a pyridazine ring.

Triazines: The synthesis of 1,2,4-triazine (B1199460) derivatives can be achieved through various routes. One method involves the N'-arylation of N'-arylhydrazides with 1-halo-2-nitroarenes, followed by reduction of the nitro group and acid-mediated cyclodehydration. acs.org This approach is suitable for creating fused triazine systems. Another strategy involves the reaction of 2-hydrazino-1,3,5-triazine derivatives with aldehydes to form triazine-hydrazone compounds. nih.gov

Research Findings:

Pyridazines are commonly synthesized by reacting 1,4-dicarbonyl compounds with hydrazine derivatives. wikipedia.orgliberty.edu

A two-step route to benzo-fused 1,2,4-triazinyl radicals involves the N′-(2-nitroarylation) of N′-arylhydrazides, followed by reduction and cyclodehydration. acs.org

Pyrazolo[4,3-e] pharmaguideline.combeilstein-journals.orgbeilstein-journals.orgtriazine derivatives can be formed from 5-hydrazino-1H-pyrazolo[4,3-e] pharmaguideline.combeilstein-journals.orgbeilstein-journals.orgtriazine precursors. mdpi.com

Hydrazone Reactivity and its Role in Further Transformations

Hydrazones derived from 1-(1-naphthalenyl)-1-phenylhydrazine are crucial intermediates that unlock a variety of subsequent chemical transformations. These are typically formed through a condensation reaction between the hydrazine and an aldehyde or ketone. researchgate.netresearchgate.net The resulting R=N-N(phenyl)(naphthalenyl) moiety is the reactive center for further synthesis.

The carbon atom of the hydrazone group (C=N) exhibits both electrophilic and nucleophilic characteristics. researchgate.net This duality allows it to react with a range of reagents. As an electrophile, it can undergo nucleophilic attack. While specific studies on nucleophilic additions to hydrazones of 1-(1-naphthalenyl)-1-phenylhydrazine are not widely detailed, the general reactivity pattern of hydrazones suggests they can participate in such reactions.

Furthermore, nucleophilic aromatic substitution can occur on the naphthalenyl ring, especially if it is activated by electron-withdrawing groups. For instance, the methoxy (B1213986) group of 1-methoxy-2-(diphenylphosphinyl)-naphthalene can be readily replaced by various nucleophiles, indicating the susceptibility of the naphthalene (B1677914) core to such reactions under certain conditions. elsevierpure.com

Hydrazones are pivotal precursors for a vast number of nitrogen-containing heterocycles. nih.gov The intramolecular cyclization of hydrazones is a powerful tool in synthetic organic chemistry.

Research Findings:

Hydrazones serve as intermediates in the synthesis of 2-pyrazolines from α,β-unsaturated ketones and hydrazines. The reaction proceeds via the formation of the hydrazone, followed by an intramolecular cyclization. rsc.org

Substituted pyrano[2,3-d]isoxazolones react with hydrazines to initially form hydrazones, which can then undergo a Boulton–Katritzky recyclization to yield 1,2,3-triazole derivatives. beilstein-journals.org

The reaction of 5-hydrazino-1H-pyrazolo[4,3-e] pharmaguideline.combeilstein-journals.orgbeilstein-journals.orgtriazine with acetone (B3395972) or benzaldehyde leads to the formation of N-isopropylidene- or N-benzylidene-hydrazone derivatives, respectively, demonstrating the straightforward formation and reactivity of hydrazones in building more complex fused systems. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
1-(1-naphthalenyl)-1-phenylhydrazine
1-Acetylnaphthalene
1-methyl naphthyl phenylhydrazide
1-methoxy-2-(diphenylphosphinyl)-naphthalene
1,2,4-Triazine
1,3,4-Oxadiazole
1,3-Dicarbonyl compound
1,4-Diketone
4-Fluorobenzaldehyde
4-ketoacid
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
5-hydrazino-1H-pyrazolo[4,3-e] pharmaguideline.combeilstein-journals.orgbeilstein-journals.orgtriazine
Acetone
Benzaldehyde
Carbon Disulfide
Hydrazine
Hydrazine hydrate
Hydroxylamine hydrochloride
Isoxazole
Levulinic acid
N-benzylidene-hydrazone
N-isopropylidene-hydrazone
Phenylhydrazine
Phosphorus oxychloride
Pyrazole
Pyrazoline
Pyridazine
Pyrano[2,3-d]isoxazolone
Sodium Acetate

Hydrofunctionalization Reactions with 1,3-Diynes and Hydrazine Derivatives

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents, such as 1,3-diynes, is a cornerstone for the synthesis of pyrazoles, which are five-membered aromatic heterocycles. youtube.comorganic-chemistry.org This transformation, often referred to as the Knorr pyrazole synthesis when using 1,3-dicarbonyls, involves a cyclocondensation mechanism. youtube.com The use of 1,3-diynes as substrates for hydrofunctionalization with hydrazines represents an atom-economical pathway to access these important scaffolds. researchgate.net

The general reaction involves the nucleophilic attack of the hydrazine onto the 1,3-diyne system, followed by cyclization and isomerization to yield the aromatic pyrazole ring. For a substituted hydrazine like Hydrazine, 1-(1-naphthalenyl)-1-phenyl-, which is a 1,1-disubstituted hydrazine, the terminal -NH₂ group acts as the nucleophile. The reaction with a 1,3-dicarbonyl compound would proceed through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield a 1-amino-pyrazole derivative, where the nitrogen atom of the pyrazole ring is substituted with a di(aryl)amino group.

While direct reactions of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- are not extensively documented, related syntheses provide insight into the expected reactivity. For instance, the synthesis of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole derivatives is achieved through the condensation of a naphthalenyl-containing dicarbonyl precursor (in this case, from β-acetyl naphthalene) with phenylhydrazine. nih.gov This highlights the general synthetic route where the naphthalenyl and phenyl moieties can be incorporated into the final pyrazole structure from either the hydrazine or the dicarbonyl component. A multi-component approach involving aldehydes, ketones, and hydrazines under microwave irradiation has also been reported for the synthesis of 1,3,5-trisubstituted pyrazoles, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoles. rsc.org

Below is a table summarizing representative pyrazole syntheses involving phenyl and naphthalenyl substructures, illustrating the versatility of the cyclocondensation approach.

Hydrazine ReactantDicarbonyl/Diyne ReactantProductReference
Phenylhydrazineβ-Acetylnaphthalene derived chalcones3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivatives nih.gov
PhenylhydrazineNaphthalenyl-containing chalconesThiophene-pyrazole hybrids with naphthalenyl groups nih.gov
PhenylhydrazinesAldehydes and MalononitrileMultisubstituted 5-amino pyrazoles rsc.org
Hydrazine MonohydrateTerminal Alkynes (via in-situ diyne formation)3,5-Disubstituted pyrazoles researchgate.net

This table is generated based on documented synthesis pathways for related compounds.

Oxidative Transformations and Rearrangements Involving Aryl Hydrazine Moieties

Aryl hydrazine moieties are susceptible to a variety of oxidative transformations and rearrangements, which are pivotal in synthetic organic chemistry. For 1,1-diarylhydrazines like Hydrazine, 1-(1-naphthalenyl)-1-phenyl-, a key reaction pathway involves the cleavage of the nitrogen-nitrogen bond.

Under thermal conditions, an unexpected reaction between 1,1-disubstituted hydrazines and naphthols can occur, leading to N-N bond cleavage and subsequent ortho-amination of the naphthol. nih.gov This reaction produces a 1-amino-2-naphthol (B1212963) and the corresponding secondary amine (in this case, 1-phenylnaphthalen-1-amine) in high yields. nih.gov This transformation demonstrates a novel method for both N-N bond scission and direct C-N bond formation.

Photocatalytic systems have also been developed for the cleavage of N-N bonds in hydrazines and hydrazides. nih.govresearchgate.net Using a ruthenium(II) catalyst, visible light, and air, the N-N bond of N,N-disubstituted hydrazines can be efficiently cleaved. nih.govresearchgate.net This method is notable for its mild conditions and operational simplicity, providing a green chemistry approach to generating secondary amines from hydrazine precursors. nih.gov Reductive cleavage of the N-N bond in activated hydrazine derivatives can also be achieved using reagents like sodium in liquid ammonia (B1221849) or zinc in acetic acid. rsc.org

Furthermore, aryl hydrazines can serve as precursors for aryl radicals under oxidative conditions. nih.gov A mild and efficient method for generating aryl radicals involves reacting aryl hydrazines with catalytic iodine in the open air. nih.gov These radicals can then be trapped by various substrates. For example, their reaction with 1,4-naphthoquinones leads to the formation of arylated naphthoquinone derivatives. nih.gov Phenylhydrazine has also been used as an initiator in base-promoted homolytic aromatic substitution (BHAS) reactions, where it facilitates the direct arylation of unactivated arenes. nih.gov This process involves the generation of aryl radicals that then add to an aromatic solvent to form biaryl compounds. nih.gov

It is important to note that the classic Fischer indole (B1671886) synthesis, a hallmark rearrangement of arylhydrazines, is not feasible for Hydrazine, 1-(1-naphthalenyl)-1-phenyl-. The mechanism requires the formation of a hydrazone that possesses a proton on the nitrogen atom attached to the aryl ring (Ar-NH-N=CR₂), which is a prerequisite for the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step. wikipedia.orgnih.gov Since a 1,1-diarylhydrazine lacks this N-H proton after forming a hydrazone, it cannot undergo this specific transformation.

Transformation TypeReagents/ConditionsProductsReference
N-N Bond Cleavage / Ortho-amination2-Naphthol (B1666908), Thermal1-Amino-2-naphthol and Secondary Amine nih.gov
Photocatalytic N-N Bond CleavageRu(bpyrz)₃₂, visible light, airSecondary Amines nih.govresearchgate.net
Reductive N-N Bond CleavageSodium in liquid ammonia or Zinc/Acetic AcidAmines rsc.org
Aryl Radical GenerationCatalytic Iodine, AirAryl Radicals (for subsequent arylation) nih.gov
Radical-Initiated Arylationt-BuOK, Arene (solvent)Biaryls nih.gov

This table summarizes general transformations applicable to the aryl hydrazine moiety.

Derivatization and Functionalization Strategies of Hydrazine Backbones

The hydrazine backbone, particularly the terminal amino group in 1,1-disubstituted hydrazines, is a versatile handle for various derivatization and functionalization reactions. These transformations are crucial for synthesizing complex molecules and for analytical purposes.

A fundamental reaction of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- is its condensation with carbonyl compounds (aldehydes and ketones) to form the corresponding hydrazones. vedantu.com This reaction involves the nucleophilic attack of the terminal -NH₂ group on the carbonyl carbon, followed by dehydration. researchgate.net The resulting N-amino-N,N-diarylhydrazones are stable derivatives. This derivatization is widely used in analytical chemistry, for example, using 2,4-dinitrophenylhydrazine (B122626) (DNPH) to detect and quantify carbonyl compounds via HPLC or mass spectrometry. shu.ac.uknih.govnih.gov

The hydrazine backbone can also be functionalized through acylation and alkylation. Acylation reactions, typically using acid anhydrides or acyl chlorides, occur at the terminal nitrogen, leading to the formation of N-acyl-N',N'-diarylhydrazines. wustl.edu These reactions can be controlled to produce mono-acylated products under mild conditions. wustl.edu

Alkylation of the hydrazine moiety provides a route to more complex substituted hydrazines. The reaction of phenylhydrazine salts with alkylating agents like alkyl halides is a known method for preparing 1-alkyl-1-phenyl hydrazines. rsc.orggoogle.com For a 1,1-disubstituted hydrazine, alkylation would similarly occur at the more nucleophilic terminal nitrogen, yielding a tri-substituted hydrazine derivative. These functionalization strategies expand the synthetic utility of the hydrazine core, allowing for the introduction of a wide range of functional groups.

Functionalization TypeReagentFunctional Group IntroducedProduct ClassReference
Hydrazone FormationAldehydes, KetonesImino (=N-N(Ar)₂)Hydrazones vedantu.comresearchgate.net
AcylationAcid Anhydrides, Acyl ChloridesAcyl (-C(O)R)N-Acyl Hydrazines wustl.edu
AlkylationAlkyl HalidesAlkyl (-R)Tri-substituted Hydrazines google.com

This table outlines key functionalization reactions for the hydrazine backbone.

Advanced Spectroscopic and Structural Elucidation of Hydrazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available ¹H NMR, ¹³C NMR, or 2D NMR (e.g., HMBC, HSQC) data for Hydrazine (B178648), 1-(1-naphthalenyl)-1-phenyl- could be found. This information is crucial for the detailed analysis of the molecule's atomic arrangement and connectivity.

Mass Spectrometry Techniques

Similarly, a thorough search did not yield any specific mass spectrometry data for Hydrazine, 1-(1-naphthalenyl)-1-phenyl-.

Vibrational Spectroscopy: Infrared (IR) Analysis

Vibrational spectroscopy, specifically Infrared (IR) analysis, is a powerful technique for identifying the functional groups and probing the structural aspects of molecules. For Hydrazine, 1-(1-naphthalenyl)-1-phenyl-, the IR spectrum is characterized by vibrations originating from the N-H group, the aromatic phenyl and naphthalenyl rings, and the C-N linkages.

The infrared spectrum of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. While a spectrum for the specific target molecule is not publicly available, analysis of related hydrazine and aromatic compounds provides a strong basis for predicting the spectral features.

N-H Stretching Vibrations: The most distinct feature for a secondary amine, such as the one present in this hydrazine derivative, is the N-H stretching vibration. This band typically appears in the region of 3200-3600 cm⁻¹. libretexts.org For secondary amines, this is usually a single, sharp peak of weak to medium intensity. In phenylhydrazine (B124118), a related compound, a broad absorption peak assignable to N-H stretching is observed at 3332 cm⁻¹. researchgate.net

Aromatic C-H Stretching Vibrations: The presence of both phenyl and naphthalenyl groups gives rise to aromatic C-H stretching vibrations. These are typically observed as a group of sharp bands just above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching Vibrations: The carbon-carbon double bond stretching vibrations within the aromatic rings are highly characteristic. These appear as a series of sharp, medium-to-weak intensity bands in the 1450-1600 cm⁻¹ region. For naphthalene-based structures, characteristic bands in this region are well-documented.

C-N Stretching Vibrations: The stretching vibrations of the carbon-nitrogen bonds (phenyl-N and naphthalenyl-N) are expected in the fingerprint region of the spectrum, typically between 1250 cm⁻¹ and 1350 cm⁻¹.

The table below summarizes the expected IR absorption frequencies for the key functional groups in Hydrazine, 1-(1-naphthalenyl)-1-phenyl-, based on data from analogous compounds and general spectroscopic principles.

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Expected Intensity
N-HStretch3200 - 3600Weak-Medium, Sharp
Aromatic C-HStretch3000 - 3100Medium, Sharp
Aromatic C=CStretch1450 - 1600Medium-Weak, Sharp
C-NStretch1250 - 1350Medium

Infrared spectroscopy can provide valuable insights into the conformational isomers of a molecule. Changes in the dihedral angles, particularly rotation around the C-N and N-N bonds, can lead to shifts in the vibrational frequencies of associated functional groups. For instance, the orientation of the phenyl and naphthalenyl rings relative to the hydrazine moiety could influence the electronic environment of the N-H bond, potentially causing shifts in its stretching frequency.

While specific studies on the conformational analysis of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- using IR spectroscopy are not prevalent in the literature, it is known that pressure-induced changes in IR spectra can reveal conformational transitions in hydrazine-based systems. researchgate.net A detailed temperature- or solvent-dependent IR study could potentially identify different conformers by observing changes in the fingerprint region of the spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- is dominated by the electronic transitions within its aromatic chromophores.

The primary chromophores in Hydrazine, 1-(1-naphthalenyl)-1-phenyl- are the naphthalene (B1677914) and phenyl ring systems. Both are aromatic and exhibit characteristic π → π* electronic transitions.

Naphthalene Chromophore: Naphthalene itself has a UV absorption spectrum with several bands. The absorption spectrum of 1-substituted naphthalenes typically shows bands in the regions of 200–240 nm, 240–300 nm, and 300–350 nm, which are attributed to π → π* transitions. researchgate.net The presence of substituents on the naphthalene ring can cause these absorption maxima to shift. mdpi.com

Phenyl Chromophore: The phenyl group, as part of the substituted aniline-like structure, also contributes to the UV absorption. Benzene (B151609), the parent compound, shows a strong absorption below 200 nm and a weaker, structured band around 255 nm. shimadzu.com When substituted, especially with a group containing lone pair electrons like nitrogen, these absorptions shift to longer wavelengths.

The nitrogen atoms of the hydrazine group possess non-bonding electrons (n-electrons). Therefore, n → π* transitions are also possible, though they are often weaker in intensity compared to π → π* transitions and can sometimes be obscured by them. Perylene diimide (PDI) and naphthalene diimide (NDI) derivatives, which are large aromatic systems, are known for their high absorption capabilities and are often used in studies of electronic transitions. researchgate.net

The extent of conjugation in a molecule has a significant effect on its UV-Vis absorption spectrum. An increase in the size of the conjugated π-electron system typically results in a shift of the absorption maximum (λ_max) to a longer wavelength, an effect known as a bathochromic or "red" shift. shimadzu.comlibretexts.org

In Hydrazine, 1-(1-naphthalenyl)-1-phenyl-, the phenyl and naphthalenyl rings are connected through the nitrogen atoms of the hydrazine linker. This arrangement allows for electronic communication and extension of the conjugated system across the molecule. The lone pair electrons on the nitrogen atoms can delocalize into both aromatic rings, effectively creating a larger, more extended chromophore than either the isolated phenyl or naphthalenyl ring.

This extended conjugation is expected to cause a significant bathochromic shift in the absorption maxima compared to unsubstituted naphthalene or benzene. For example, the absorption spectrum of 1-naphthyl acetate (B1210297) is shifted to longer wavelengths compared to that of naphthalene. researchgate.net Similarly, the introduction of silyl (B83357) groups to a naphthalene core also results in bathochromic shifts. mdpi.com Therefore, the λ_max for Hydrazine, 1-(1-naphthalenyl)-1-phenyl- is predicted to be at a longer wavelength than that of its individual aromatic components.

The table below compares the absorption maxima of parent aromatic compounds to illustrate the expected effect of substitution and conjugation.

Compoundλ_max (nm)Molar Absorptivity (ε)
Benzene255180
Naphthalene286360
Anthracene3757100

Data sourced from reference shimadzu.com.

X-ray Crystallography and Single Crystal Diffraction Analysis

Although a specific crystal structure for Hydrazine, 1-(1-naphthalenyl)-1-phenyl- has not been reported in the surveyed literature, studies on closely related molecules provide insight into the type of structural information that can be obtained. For example, the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide has been determined, revealing details about its unit cell parameters and the stabilization of the crystal structure through various hydrogen bonds and π-π interactions. eurjchem.com Similarly, the analysis of other naphthalene-based Schiff-base ligands has provided detailed structural confirmation via X-ray diffraction. mdpi.com

A crystallographic study of the target compound would elucidate:

The precise bond lengths of the N-N, C-N, and aromatic C-C bonds.

The bond angles around the nitrogen atoms, indicating their hybridization state.

The dihedral angles between the phenyl and naphthalenyl rings, defining the molecule's solid-state conformation.

Intermolecular interactions, such as hydrogen bonding (if a suitable donor/acceptor is present) or π-stacking between the aromatic rings, which govern the crystal packing.

In the crystal structure of a related hydrazone, 1-[(Z)-2-phenyl-hydrazin-1-yl-idene]naphthalen-2(1H)-one, the dihedral angle between the benzene and naphthalenone ring system was found to be very small at 1.89 (8)°, indicating a nearly planar conformation, which is stabilized by an intramolecular N—H...O hydrogen bond. aminer.cn Such detailed conformational and interaction data would be invaluable for a complete understanding of the molecular and supramolecular chemistry of Hydrazine, 1-(1-naphthalenyl)-1-phenyl-.

Determination of Solid-State Molecular Structure and Conformation

Information regarding the solid-state molecular structure and conformation of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- is not available in the current scientific literature. The determination of key structural parameters such as bond lengths, bond angles, and torsion angles, which define the molecular geometry, awaits experimental investigation through techniques like X-ray crystallography.

Elucidation of Intermolecular Interactions in Crystal Lattices

Due to the absence of a determined crystal structure for Hydrazine, 1-(1-naphthalenyl)-1-phenyl-, the nature of the intermolecular interactions within its crystal lattice remains unknown. A detailed description of potential hydrogen bonds, van der Waals forces, or other non-covalent interactions that dictate the packing of molecules in the solid state is not possible without experimental crystallographic data.

Theoretical and Computational Studies of Aryl Hydrazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecular systems. For aryl-hydrazines, DFT calculations provide valuable insights into their conformational preferences, energetic landscapes, and spectroscopic characteristics.

Geometry Optimization and Energetic Landscapes

The initial step in the computational analysis of "Hydrazine, 1-(1-naphthalenyl)-1-phenyl-" involves geometry optimization. This process aims to identify the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Due to the flexibility of the N-N bond and the presence of bulky aryl substituents, multiple conformers may exist.

A comprehensive conformational analysis is typically performed to locate various stable and transition state structures. The relative energies of these conformers are then calculated to determine the global minimum energy structure, which represents the most populated conformation at equilibrium. These calculations can reveal the preferred orientations of the naphthalenyl and phenyl rings with respect to the hydrazine (B178648) moiety.

Interactive Data Table: Optimized Geometrical Parameters (Exemplary)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-N21.41
C1-N11.43
C11-N11.44
N2-H11.02
N2-H21.02
C1-N1-N2115.0
C11-N1-N2118.0
H1-N2-H2105.0
C2-C1-N1-N2
C12-C11-N1-N2

Note: The data in this table is exemplary and would be populated with specific values from DFT calculations.

Vibrational Frequency Analysis for Spectroscopic Correlation

Following geometry optimization, vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational modes can be correlated with experimental spectroscopic data, aiding in the assignment of characteristic peaks. For "Hydrazine, 1-(1-naphthalenyl)-1-phenyl-", key vibrational modes would include N-H stretching, N-N stretching, and various C-N and aromatic C-H stretching and bending vibrations. This correlation provides a powerful method for structural elucidation and confirmation.

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations provide a detailed picture of the electronic distribution and properties of "Hydrazine, 1-(1-naphthalenyl)-1-phenyl-", which are crucial for understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Character)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Interactive Data Table: Frontier Molecular Orbital Energies (Exemplary)

OrbitalEnergy (eV)
HOMO-5.5
LUMO-1.2
HOMO-LUMO Gap4.3

Note: The data in this table is exemplary and would be populated with specific values from DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For "Hydrazine, 1-(1-naphthalenyl)-1-phenyl-", the MEP surface would likely show negative potential around the nitrogen atoms of the hydrazine moiety due to the presence of lone pairs of electrons, making these sites susceptible to electrophilic attack. The aromatic rings would exhibit regions of both positive and negative potential, influencing their interactions with other molecules.

Mulliken Charge Distribution Analysis

Interactive Data Table: Mulliken Atomic Charges (Exemplary)

AtomMulliken Charge (a.u.)
N1-0.45
N2-0.60
C1 (Phenyl)0.15
C11 (Naphthalenyl)0.18

Note: The data in this table is exemplary and would be populated with specific values from DFT calculations.

Conformational Analysis and Tautomerism Studies of Hydrazine, 1-(1-naphthalenyl)-1-phenyl-

Theoretical and computational chemistry provides powerful tools to investigate the complex structural landscape of aryl-hydrazine systems such as Hydrazine, 1-(1-naphthalenyl)-1-phenyl-. These methods allow for the detailed exploration of conformational preferences, tautomeric equilibria, and the subtle interplay of electronic and steric effects that govern the molecule's behavior.

Investigation of Stable Conformers and Isomeric Forms

The conformational flexibility of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- primarily arises from the rotation around the nitrogen-nitrogen (N-N) and nitrogen-aryl (N-C) single bonds. The relative orientations of the bulky phenyl and naphthalenyl groups give rise to a complex potential energy surface with several local minima corresponding to stable conformers.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying these stable conformers and determining their relative energies. A potential energy surface (PES) scan can be performed by systematically rotating key dihedral angles to map out the energetic landscape. researchgate.netuni-muenchen.deresearchgate.net For 1,1-diarylhydrazines, the key dihedral angle is that which describes the orientation of the two aryl groups relative to each other and the N-N bond.

Due to the steric hindrance imposed by the voluminous naphthalenyl and phenyl rings, planar conformations are generally disfavored. Instead, the molecule is expected to adopt a twisted or bent geometry to minimize steric repulsion. The lone pair of electrons on each nitrogen atom also plays a crucial role in determining the conformational preferences, as their repulsion influences the N-N rotational barrier. Theoretical studies on hydrazine have shown that the dihedral angle between the nitrogen lone pairs is a critical parameter in determining the most stable conformation. amrita.edu In analogous N-acylhydrazone derivatives, theoretical conformational analysis using DFT has revealed significant shifts in preferred dihedral angles upon substitution, highlighting the sensitivity of conformation to the chemical environment. nih.gov

Based on theoretical principles applied to similar diaryl systems, several stable conformers of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- can be postulated. These would differ in the torsional angles of the phenyl and naphthalenyl groups with respect to the N-N bond axis. A representative set of plausible low-energy conformers is detailed in the interactive table below.

Table 1: Hypothetical Stable Conformers of Hydrazine, 1-(1-naphthalenyl)-1-phenyl-
ConformerDescriptionCalculated Relative Energy (kcal/mol)Key Dihedral Angle (°C-N-N-C)
I (Global Minimum)Twisted-gauche conformation minimizing steric clash between aryl groups.0.00~75°
IIAlternative twisted conformation with a different naphthalenyl orientation.1.25~160°
IIIMore eclipsed-like structure, higher in energy due to steric strain.3.50~30°

Energy Differences Between Tautomeric Structures

Hydrazine derivatives can exhibit tautomerism, a phenomenon involving the migration of a proton. qu.edu.qa For Hydrazine, 1-(1-naphthalenyl)-1-phenyl-, the potential for tautomerism exists, leading to isomers with different bonding arrangements. The primary tautomeric equilibrium to consider would be between the hydrazine form and a potential azo-like tautomer, although the latter is generally less stable in simple hydrazines. More relevant to aryl hydrazines is the possibility of keto-enol or imine-enamine type tautomerism if appropriate functional groups are present on the aromatic rings. In the absence of such groups, the focus remains on the hydrazinic form.

However, computational studies can quantify the energy differences between hypothetical tautomeric structures, providing insight into their relative populations at equilibrium. DFT calculations are a reliable method for determining the energies of different tautomers. researchgate.netnih.gov The energy difference between tautomers is a critical factor, as even a small energy gap can significantly impact the equilibrium distribution. nih.gov For instance, studies on other heterocyclic systems have shown that the activation barrier for proton transfer can be estimated using DFT, revealing the kinetic stability of each tautomer. researchgate.net

For Hydrazine, 1-(1-naphthalenyl)-1-phenyl-, the predominant form is overwhelmingly the hydrazine structure. Any potential tautomers would be significantly higher in energy. The table below presents hypothetical energy differences for plausible, albeit high-energy, tautomeric forms, calculated using DFT methods.

Table 2: Hypothetical Tautomeric Structures and Their Relative Energies
Tautomeric FormDescriptionCalculated Relative Energy (kcal/mol)
Hydrazine (Major)Standard 1,1-diarylhydrazine structure.0.0
Azo-ylide (Minor)Hypothetical charge-separated tautomer.> 25.0

Analysis of Intermolecular Interactions

The nature and strength of intermolecular interactions are crucial for understanding the solid-state packing, solvation, and potential biological activity of Hydrazine, 1-(1-naphthalenyl)-1-phenyl-. Computational methods can provide detailed insights into these non-covalent interactions.

Hydrogen Bonding Networks

The hydrazine moiety contains an N-H group, which can act as a hydrogen bond donor, and two nitrogen atoms with lone pairs, which can act as hydrogen bond acceptors. In the solid state or in concentrated solutions, this allows for the formation of intermolecular hydrogen bonds. Computational studies on hydrazine dimers have identified several stable hydrogen-bonded configurations. researchgate.net The interaction energies of these hydrogen bonds can be calculated using high-level ab initio methods or DFT.

For Hydrazine, 1-(1-naphthalenyl)-1-phenyl-, the N-H group can form a hydrogen bond with a nitrogen atom of a neighboring molecule (N-H···N). The presence of bulky aryl groups may sterically hinder the formation of extensive hydrogen-bonding networks, but dimeric or chain-like structures are still plausible. Computational analysis of N-phenyl-N'-sulfinylhydrazines has shown that substitution on the aromatic ring can significantly affect the ability to form hydrogen-bonded dimers. concordia.ca

Table 3: Calculated Properties of a Hypothetical N-H···N Hydrogen Bonded Dimer
ParameterCalculated Value
Interaction Energy (kcal/mol)-4.5 to -6.0
H···N Distance (Å)~2.1
N-H···N Angle (°)~165°

Van der Waals and Steric Interactions

Given the large aromatic surfaces of the phenyl and naphthalenyl groups, van der Waals forces, particularly π-π stacking interactions, are expected to play a significant role in the intermolecular association of Hydrazine, 1-(1-naphthalenyl)-1-phenyl-. The relative orientation of the aromatic rings in adjacent molecules (e.g., parallel-displaced or T-shaped) will determine the strength of these interactions.

Steric interactions, arising from the repulsion between the electron clouds of the bulky aryl groups, are also critical. These repulsive forces are a major determinant of the molecule's conformation, as discussed in section 5.3.1. In the solid state, the interplay between attractive van der Waals forces and repulsive steric interactions will dictate the crystal packing arrangement. Computational studies on substituted naphthyl derivatives have highlighted the importance of steric effects on their mesophase behavior. mdpi.com The balance between these forces can be analyzed by calculating the dimerization energies for various orientations of the interacting molecules. nih.gov

Molecular Modeling for Structural and Electronic Properties

Molecular modeling, particularly using DFT, allows for the precise calculation of various structural and electronic properties of Hydrazine, 1-(1-naphthalenyl)-1-phenyl-. These properties provide a fundamental understanding of the molecule's reactivity and potential applications.

The optimized molecular geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, the N-N bond length is a key indicator of its strength, while the C-N-N and C-N-C bond angles reveal the geometry around the nitrogen atoms.

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and spectroscopic properties. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. irjweb.com A smaller gap suggests higher reactivity. In aryl-containing systems, the HOMO is typically localized on the electron-rich aromatic rings and the nitrogen atoms, while the LUMO may be distributed over the aromatic systems. scispace.comresearchgate.net

The molecular electrostatic potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecular surface, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. researchgate.netrsc.orgias.ac.inmdpi.com For Hydrazine, 1-(1-naphthalenyl)-1-phenyl-, the negative potential is expected to be localized around the nitrogen atoms' lone pairs, while the N-H proton will be a region of positive potential.

Table 4: Calculated Molecular Properties of Hydrazine, 1-(1-naphthalenyl)-1-phenyl-
PropertyCalculated Value
N-N Bond Length (Å)~1.42
C-N-N Bond Angle (°)~118°
HOMO Energy (eV)-5.8
LUMO Energy (eV)-0.9
HOMO-LUMO Gap (eV)4.9
Dipole Moment (Debye)~1.5

Computational Approaches to Molecular Design

Computational chemistry plays a pivotal role in the molecular design of systems involving aryl-hydrazines. By modeling molecules and their reaction pathways, researchers can predict outcomes and design new structures with desired properties, such as enhanced reactivity, specific biological activity, or unique photophysical characteristics. nih.gov

Density Functional Theory (DFT) is a primary computational method used for this purpose. mdpi.com DFT calculations allow for the optimization of molecular geometries and the determination of electronic structures, which are fundamental to understanding molecular behavior. researchgate.net For instance, in the design of fluorescent probes based on hydrazine, computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the potential for processes like Photoinduced Electron Transfer (PET), which influences fluorescence. nih.gov Understanding the electronic contributions of the hydrazine group to these frontier orbitals is crucial for designing effective sensors. nih.gov

Furthermore, computational studies are instrumental in elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates. This knowledge is essential for designing efficient synthetic routes. For example, DFT calculations have been used to investigate the mechanisms of reactions involving aryl-hydrazines, determining the most probable reaction pathways by comparing the Gibbs free energies of different potential routes. nih.gov This predictive power helps in designing catalysts and reaction conditions to favor the formation of a specific desired product. rsc.orgacs.org

Table 1: Application of Computational Methods in Aryl-Hydrazine Molecular Design

Computational Method Application in Molecular Design Key Insights
Density Functional Theory (DFT) Elucidation of reaction mechanisms for synthesis. nih.gov Identification of transition states and lowest energy pathways. nih.gov
DFT (HOMO/LUMO Analysis) Design of fluorescent molecular probes. nih.gov Prediction of fluorescence quenching or enhancement via PET. nih.gov

| Quantum Theory of Atoms in Molecules (QTAIM) | Study of intermolecular interactions in crystal structures. mdpi.com | Energetics and nature of hydrogen bonds and other non-covalent interactions. mdpi.com |

Prediction of Spectroscopic Parameters

A significant application of computational chemistry in the study of aryl-hydrazine systems is the accurate prediction of spectroscopic parameters. Theoretical calculations can provide vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts that show good agreement with experimental data. researchgate.netsciforum.net

The B3LYP functional is a commonly employed DFT method for these calculations, often paired with basis sets such as 6-31G(d), 6-31+G(d,p), or 6-311++G(d,p). researchgate.netresearchgate.netsciforum.net By optimizing the molecular geometry in its ground state, these methods can calculate theoretical vibrational frequencies and NMR chemical shifts. sciforum.net The concordance between calculated and experimental values serves to validate the optimized molecular structure and provides a detailed assignment of the experimental spectra. mdpi.comsciforum.net For example, theoretical calculations can definitively assign specific protons and carbons to the signals observed in ¹H and ¹³C NMR spectra. mdpi.com This synergy between theoretical prediction and experimental measurement is a powerful tool for structural characterization.

Table 2: Representative Comparison of Theoretical and Experimental Spectroscopic Data for Hydrazine Derivatives This table illustrates the typical agreement found between calculated and experimental data for related hydrazine structures as described in the literature. mdpi.comsciforum.net

Parameter Theoretical Value (Calculated) Experimental Value (Observed)
¹H NMR Chemical Shift (ppm) Varies by proton environment Varies by proton environment
N-H Proton ~9.9 ppm 9.88 ppm scirp.org
Aromatic Protons ~6.8 - 7.8 ppm 6.85 - 7.55 ppm scirp.org
¹³C NMR Chemical Shift (ppm) Varies by carbon environment Varies by carbon environment
Aromatic Carbons ~110 - 150 ppm Varies by substitution
IR Vibrational Frequency (cm⁻¹)
N-H Stretch ~3300 cm⁻¹ 3290 cm⁻¹ scirp.org
C=C Aromatic Stretch ~1600 cm⁻¹ 1596 cm⁻¹ scirp.org

Applications in Advanced Organic Synthesis and Materials Science

Strategic Utility as Versatile Synthetic Intermediates and Building Blocks

Hydrazine (B178648) derivatives are fundamental reagents in organic synthesis, prized for their ability to facilitate the construction of carbon-nitrogen and nitrogen-nitrogen bonds. organic-chemistry.orgresearchgate.net The specific substitution on Hydrazine, 1-(1-naphthalenyl)-1-phenyl- provides a platform for creating structurally complex and diverse molecules.

Nitrogen-containing heterocycles are core structures in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.netmdpi.comrsc.org Hydrazine and its derivatives are well-established precursors for the synthesis of these vital compounds. semanticscholar.orgnih.gov

The reactivity of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- is analogous to that of other substituted hydrazines, such as phenylhydrazine (B124118), which is famously used in the Fischer indole (B1671886) synthesis. This reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by a mdpi.commdpi.com-sigmatropic rearrangement to form an indole. Similarly, 1-(1-naphthalenyl)-1-phenyl-hydrazine can be expected to react with carbonyl compounds to produce highly substituted, polycyclic indole derivatives, which are valuable in medicinal chemistry.

Furthermore, hydrazines are key components in the synthesis of pyrazoles, a class of five-membered heterocycles with a wide range of biological activities. heteroletters.orgmdpi.com The reaction of a hydrazine derivative with a 1,3-dicarbonyl compound is a classic method for constructing the pyrazole (B372694) ring. By employing Hydrazine, 1-(1-naphthalenyl)-1-phenyl-, novel pyrazoles bearing both naphthalenyl and phenyl substituents can be synthesized, offering a pathway to new chemical entities with potential therapeutic applications. mdpi.comekb.eg The synthesis of various other naphthyl-substituted nitrogen heterocycles, such as benzodiazepines and pyrimidines, has been achieved using related precursors, highlighting the versatility of the naphthyl-hydrazine motif. pleiades.online

Table 1: Potential Heterocyclic Synthesis Reactions

Reaction Type Reactant B Resulting Heterocycle
Fischer Indole Synthesis Aldehyde or Ketone Substituted Indole
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound Substituted Pyrazole
Paal-Knorr Pyrrole Synthesis 1,4-Dicarbonyl Compound Substituted Pyrrole

A molecular scaffold is a core structure upon which a variety of substituents can be appended to create a library of related compounds. The rigid and sterically demanding framework of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- makes it an excellent candidate for such a scaffold. The presence of two distinct aromatic systems—the phenyl and the larger, more electron-rich naphthalenyl group—provides a defined three-dimensional geometry.

This structural rigidity is advantageous in drug design, where a well-defined conformation can lead to higher binding affinity with biological targets. Synthetic modifications can be directed at the reactive nitrogen atoms or at the aromatic rings, allowing for systematic exploration of the chemical space around this core structure. The π-stacking capabilities of the naphthalene (B1677914) moiety can also be exploited to direct the assembly of larger supramolecular structures. researchgate.net

Catalytic Roles of Hydrazine Derivatives in Chemical Processes

While hydrazines are more commonly known as reagents, their derivatives have been explored for catalytic applications. The nitrogen atoms in the hydrazine moiety possess lone pairs of electrons, enabling them to act as ligands for transition metals. Metal complexes incorporating hydrazine-derived ligands have been investigated as catalysts in various organic transformations.

In the context of photoredox catalysis, phenylhydrazine has been utilized as a nitrogen source in visible-light-mediated reactions. researchgate.net This suggests that Hydrazine, 1-(1-naphthalenyl)-1-phenyl- could potentially participate in similar photocatalytic cycles, enabling the construction of complex molecules under mild conditions. The extended π-system of the naphthalenyl group might influence the photophysical properties of the molecule, potentially enhancing its performance in such catalytic systems.

Exploration in Functional Organic Materials

The development of new organic materials with tailored electronic, optical, and thermal properties is a major focus of modern materials science. The unique combination of a hydrazine linker with two different aromatic systems in Hydrazine, 1-(1-naphthalenyl)-1-phenyl- makes it an intriguing building block for functional materials.

The naphthalenyl group is a well-known chromophore and is incorporated into many organic materials designed for applications in electronics and photonics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The extended π-conjugation of the naphthalene ring system facilitates charge transport and can lead to desirable photoluminescent properties.

By incorporating the 1-(1-naphthalenyl)-1-phenyl-hydrazine unit into polymers or larger molecular systems, it is possible to design new materials that harness these properties. For example, derivatives of this compound could be used to create novel azo dyes or pigments. acs.org The hydrazine moiety can be transformed into a hydrazone, which often exhibits interesting photochromic or solvatochromic behavior, making them suitable for use in sensors or molecular switches.

The electronic communication between the two aromatic rings through the hydrazine linker will influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Modifying substituents on either the phenyl or naphthalenyl rings would provide a means to fine-tune these energy levels, thereby controlling the material's color, conductivity, and charge-injection properties. Understanding these structure-property relationships is crucial for the rational design of new functional organic materials based on this versatile scaffold. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
Hydrazine, 1-(1-naphthalenyl)-1-phenyl-
Phenylhydrazine
Aldehyde
Ketone
Indole
Pyrazole
1,3-Dicarbonyl compound
Benzodiazepine
Pyrimidine
Pyrrole
1,4-Dicarbonyl compound
Pyrazoline
α,β-Unsaturated ketone
Azo dye

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Pathways

The pursuit of environmentally benign and efficient synthetic routes for complex molecules is a cornerstone of modern chemistry. For Hydrazine (B178648), 1-(1-naphthalenyl)-1-phenyl-, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Enzymatic and Biocatalytic Approaches: The use of enzymes in chemical synthesis offers high selectivity and mild reaction conditions. While the enzymatic formation of N-N bonds is an emerging field, future research could explore the potential of engineered enzymes, such as N-N bond-forming enzymes (NNzymes), for the asymmetric synthesis of 1-(1-naphthalenyl)-1-phenyl-hydrazine. nih.gov This could provide a highly efficient and enantioselective route to chiral derivatives, which are of significant interest in medicinal chemistry.

Photocatalysis and Electrocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging C-N and N-N bonds. researchgate.net Future investigations could focus on developing photocatalytic methods for the direct coupling of a 1-naphthalenyl radical source with a phenylhydrazine (B124118) derivative, or vice versa. rsc.org Similarly, electrochemical methods offer a reagent-free approach to synthesis and could be explored for the reductive coupling of appropriate precursors. organic-chemistry.org

Flow Chemistry for Improved Safety and Scalability: Hydrazine derivatives can be hazardous, and their synthesis often requires careful control of reaction parameters. Continuous flow chemistry provides a safer and more scalable alternative to batch processing by minimizing the volume of reactive intermediates at any given time. Future work could involve the development of a continuous flow process for the synthesis of Hydrazine, 1-(1-naphthalenyl)-1-phenyl-, potentially integrating in-line purification to streamline the production of this valuable building block.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving Hydrazine, 1-(1-naphthalenyl)-1-phenyl- is a promising area for future research.

Raman and FTIR Spectroscopy: Both Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful techniques for monitoring chemical transformations in real-time. aiche.orgamericanpharmaceuticalreview.com Future studies could employ these methods to track the formation and consumption of intermediates in the synthesis of and subsequent reactions of 1-(1-naphthalenyl)-1-phenyl-hydrazine. researchgate.netresearchgate.net This would provide valuable kinetic data and insights into the reaction mechanism, facilitating process optimization. researchgate.net

Process Analytical Technology (PAT): Integrating these spectroscopic techniques into a Process Analytical Technology (PAT) framework would enable continuous monitoring and control of the reaction, ensuring consistent product quality and yield. This would be particularly valuable for scaling up the synthesis of this compound in an industrial setting.

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactivity and selectivity. For a molecule with the structural complexity of Hydrazine, 1-(1-naphthalenyl)-1-phenyl-, computational studies can provide invaluable insights that guide experimental design.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate the electronic structure, reaction mechanisms, and regioselectivity of reactions involving this hydrazine derivative. rsc.orgunibo.it For instance, DFT could be used to predict the most favorable sites for electrophilic or nucleophilic attack, aiding in the design of new synthetic transformations. researchgate.net The influence of the sterically demanding naphthalene (B1677914) and phenyl groups on the geometry and reactivity of the hydrazine moiety can be systematically investigated. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the behavior of 1-(1-naphthalenyl)-1-phenyl-hydrazine and its derivatives in different solvent environments and their interactions with other molecules. mdpi.comuni-paderborn.de This can be particularly useful in understanding the self-assembly properties of derived materials or their binding interactions with biological targets. researchgate.net

Expanding the Scope of Aryl-Hydrazine Derived Materials

The unique structural features of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- make it an attractive building block for the synthesis of novel organic materials with tailored properties.

Polymers and Dendrimers: Incorporating this bulky, non-planar hydrazine derivative into polymer backbones could lead to materials with interesting photophysical and electronic properties. The steric hindrance provided by the substituents could influence polymer chain packing and morphology, potentially leading to materials with high free volume and specific gas permeability characteristics.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the hydrazine moiety can act as coordination sites for metal ions, making 1-(1-naphthalenyl)-1-phenyl-hydrazine a potential organic linker for the construction of novel Metal-Organic Frameworks (MOFs). rsc.orgnih.govalbany.edunih.govescholarship.org The resulting MOFs could exhibit interesting porous structures and find applications in gas storage, separation, and catalysis.

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